3-Methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a benzo[c]chromen-6-one core with a methyl group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Intermolecular Diels–Alder Cycloaddition: One method involves the synthesis of substituted 6H-benzo[c]chromenes through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate.
One-Pot Synthesis: Another approach is a one-pot synthesis involving reactions between substituted 2-hydroxychalcones and β-ketoesters, promoted by cesium carbonate.
Industrial Production Methods
Industrial production methods for 3-Methyl-6H-benzo[c]chromen-6-one are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Methyl-6H-benzo[c]chromen-6-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
3-Methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-Methoxy-6H-benzo[c]chromen-6-one: This compound has a methoxy group instead of a methyl group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
18110-73-1 |
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Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O2/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)16-13(11)8-9/h2-8H,1H3 |
InChI Key |
DNISIZHISDUPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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